Docosa-13,16-dienoic acid

Description

Contextualization within Very Long-Chain Polyunsaturated Fatty Acids (VLCPUFAs)

Docosa-13,16-dienoic acid, with its 22-carbon backbone and two double bonds, is classified as a very long-chain fatty acid (VLCFA). wikipedia.orghmdb.canih.goviarc.fr Specifically, it falls under the category of very long-chain polyunsaturated fatty acids (VLCPUFAs), which are fatty acids with an aliphatic tail of at least 22 carbon atoms and two or more double bonds. wikipedia.orghmdb.caiarc.fr The positions of the double bonds at the 13th and 16th carbons are key to its chemical identity and biological function. It is also recognized as a natural omega-6 polyunsaturated fatty acid (PUFA). caymanchem.comlipidmaps.orgglpbio.comapexbt.com

Natural Occurrence and Biological Distribution of this compound in Diverse Organisms

This compound has been identified in a variety of organisms, highlighting its widespread, albeit generally modest, distribution. wikipedia.orgcaymanchem.com Its presence has been noted in mammals, fish, plants, and even anaerobic fungi. caymanchem.comlipidmaps.orgglpbio.comapexbt.com In the plant kingdom, it can be found in the seed oils of certain families, such as Cruciferae and Ranunculaceae, typically at concentrations not exceeding 3%. wikipedia.org Marine lipids, particularly fish liver oils, are also a known source of this compound. Furthermore, research has detected this compound in human blood. hmdb.ca

Below is an interactive data table summarizing the natural occurrence of this compound:

| Organism Type | Specific Examples/Tissues | Reference(s) |

| Mammals | Human blood, general mammalian tissues | hmdb.cacaymanchem.com |

| Fish | Fish liver oils | |

| Plants | Seed oils of Cruciferae and Ranunculaceae families | wikipedia.org |

| Fungi | Anaerobic fungi | caymanchem.com |

Current Research Landscape and Significance in Lipid Biochemistry

Current research into this compound is exploring its roles in various physiological processes. One area of focus is its interaction with cellular receptors. Studies have identified it as an agonist of the free fatty acid receptor 4 (FFAR4), also known as GPR120. caymanchem.comlipidmaps.orgglpbio.comapexbt.com This receptor is implicated in metabolism, inflammation, and appetite regulation. For instance, this compound has been shown to strongly inhibit the secretion of ghrelin, a hormone that stimulates appetite, in isolated mouse gastric cells. caymanchem.comglpbio.comapexbt.com

The biosynthesis of this fatty acid is understood to occur through a two-carbon chain elongation of arachidonic acid. glpbio.comapexbt.com In the broader context of lipid metabolism, the conversion of very long-chain fatty acids is a complex process involving enzymes like desaturases and elongases. mdpi.com For example, the biosynthesis of docosahexaenoic acid (DHA) from its precursor involves microsomal chain elongation and subsequent desaturation. nih.gov

Furthermore, some studies suggest a potential role for this compound in inflammatory processes. Research on post-mortem brain tissue from individuals with late-stage Alzheimer's disease revealed significantly elevated levels of cis-13,16-docosadienoic acid. ajtr.org This has led to the hypothesis that this increase could be part of an anti-inflammatory response, potentially through the inhibition of cyclooxygenase (COX) enzymes. ajtr.org

Here is an interactive data table summarizing key research findings:

| Research Area | Key Finding | Organism/System Studied | Reference(s) |

| Receptor Interaction | Agonist of free fatty acid receptor 4 (FFAR4/GPR120). | Mouse gastric cells | caymanchem.comlipidmaps.orgglpbio.comapexbt.com |

| Hormone Regulation | Strongly inhibits ghrelin secretion. | Mouse gastric cells | caymanchem.comglpbio.comapexbt.com |

| Neuroinflammation | Elevated levels found in the brains of late-stage Alzheimer's disease patients. | Human post-mortem brain tissue | ajtr.org |

| Enzyme Inhibition | Potential inhibitor of cyclooxygenase (COX) enzymes. | Inferred from Alzheimer's disease study | ajtr.org |

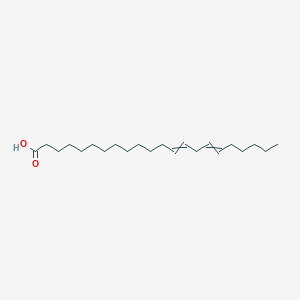

Structure

2D Structure

Properties

Molecular Formula |

C22H40O2 |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

docosa-13,16-dienoic acid |

InChI |

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24) |

InChI Key |

HVGRZDASOHMCSK-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCCCC(=O)O |

Synonyms |

13,16-cis,cis-docosadienoic acid 13,16-DA 13,16-docosadienoic acid 13-cis,16-cis-docosadienoic acid |

Origin of Product |

United States |

Biosynthetic Pathways of Docosa 13,16 Dienoic Acid

Endogenous Formation via Fatty Acid Elongation and Desaturation Systems

In mammals, docosa-13,16-dienoic acid is a naturally occurring omega-6 polyunsaturated fatty acid (PUFA). apexbt.com Its synthesis is part of the complex network of fatty acid metabolism that produces a wide array of essential lipids. The process relies on the endogenous machinery of fatty acid elongation and desaturation, which sequentially modifies shorter-chain fatty acids. This pathway is crucial for producing various VLCFAs that play roles in physiological processes. The presence of cis-13,16-docosadienoic acid has been detected in human brain tissue, where its levels have been observed to change in response to certain neuroinflammatory conditions. ajtr.org

The primary precursor for the endogenous synthesis of this compound is arachidonic acid (AA), a 20-carbon omega-6 fatty acid. apexbt.com The formation of this compound occurs through a direct two-carbon chain elongation of its arachidonic acid precursor. apexbt.com This metabolic link places it within the broader arachidonic acid cascade, a critical pathway for the production of signaling molecules. wikipedia.org Testicular microsomes have demonstrated the ability to elongate arachidonic acid, contributing to the synthesis of C22 fatty acids. nih.gov This conversion underscores the role of specific tissues in generating very long-chain fatty acids from more common precursors.

The biosynthesis of polyunsaturated fatty acids is a conserved process involving two key enzyme families: elongases and desaturases. Fatty acid elongases are responsible for extending the carbon chain, typically by adding two-carbon units, while desaturases introduce double bonds at specific positions within the acyl chain.

In the synthesis of this compound from arachidonic acid (20:4n-6), the pathway involves:

Elongation: Arachidonic acid is first elongated to docosatetraenoic acid (adrenic acid, 22:4n-6).

Desaturation: A subsequent desaturation step would be required to yield the final product. However, the direct pathway involves the elongation of a C20 precursor, which already contains the necessary double bonds that will ultimately be located at the 13th and 16th positions of the 22-carbon chain after elongation.

Microbial and Algal Biosynthesis of this compound

This compound is not exclusive to mammals and has been identified in a variety of microorganisms and algae. Its presence has been reported in the oleaginous yeast Candida tropicalis, isolated from mangrove soil, where it constituted 1.874% of the intracellular lipids. smujo.id Similarly, it is found in other yeasts, such as Rhodotorula toruloides. researchgate.net

Certain red algae also contain this compound. researchgate.net For instance, lipid analysis of the red microalga Porphyridium revealed the presence of cis-22:2n-6 (13,16-docosadienoic acid) at low levels, ranging from 0.22% to 0.28%. researchgate.net The ability of these diverse microorganisms to synthesize this compound highlights the widespread nature of the necessary metabolic pathways in the microbial world. This natural production capability makes them promising candidates for biotechnological applications. smujo.id

Metabolic Engineering Strategies for Sustainable this compound Production

The reliance on extraction from natural sources like plant seeds is a significant barrier to the large-scale availability of this compound. nih.gov Consequently, metabolic engineering of microbial cell factories presents a viable and sustainable alternative. nih.gov Oleaginous yeasts, particularly Yarrowia lipolytica, are considered superior hosts for such engineering due to their robust nature, well-understood genetics, and high capacity for lipid accumulation. nih.govdtu.dk The goal of these strategies is to channel cellular resources towards the synthesis of the desired fatty acid, thereby increasing yields and creating a cost-effective production platform. frontiersin.orgnih.gov

Yarrowia lipolytica has been successfully engineered for the sustainable production of cis-13,16-docosadienoic acid. nih.gov In one notable study, researchers redesigned the biosynthetic pathway within a Y. lipolytica chassis strain. nih.gov This involved introducing and testing various elongase enzymes to find those most suitable for the desired conversion. nih.gov

A key element of the strategy was the implementation of a "push-pull" approach. This involved "pushing" the metabolic flux towards the product by enhancing precursor supply and "pulling" it by efficiently converting intermediates into the final product. nih.gov Initial pathway redesign resulted in a this compound content of 0.046% of total fatty acids (TFAs). The implementation of the "push-pull" strategy subsequently increased this content to 0.078% of TFAs. nih.gov

Further improvements were made by optimizing the fermentation conditions. Fine-tuning factors such as nutrient availability, pH, and aeration can dramatically impact the metabolic activity and productivity of the microbial factory. Through such optimization, the final titer of this compound in the engineered Y. lipolytica strain was increased to 29.34 mg/L, demonstrating the successful application of metabolic engineering for its sustainable biological production. nih.gov

Production Yields of this compound in Engineered Yarrowia lipolytica

| Engineering Strategy | DDA Content (% of Total Fatty Acids) | DDA Titer (mg/L) | Reference |

|---|---|---|---|

| Initial Pathway Redesign | 0.046% | Not Reported | nih.gov |

| "Push-Pull" Strategy | 0.078% | Not Reported | nih.gov |

| Enhanced Acetyl-CoA Supply | 0.391% | 3.19 mg/L | nih.gov |

| Optimized Fermentation Conditions | Not Reported | 29.34 mg/L | nih.gov |

Metabolic Fate and Catabolism of Docosa 13,16 Dienoic Acid

Integration into Complex Lipid Structures

Once available within the cell, docosa-13,16-dienoic acid is activated to its coenzyme A (CoA) derivative, (13Z,16Z)-docosadienoyl-CoA, a necessary step for its entry into major lipid metabolic pathways. metabolicatlas.org This activation allows for its incorporation into more complex lipid molecules, serving both structural and storage functions.

A primary fate of this compound is its esterification into phospholipids (B1166683), the fundamental components of cellular membranes. Research has identified this fatty acid within the phospholipid fraction of various tissues and organisms. nih.gov Specifically, it can be incorporated into phosphatidylcholine (PC), one of the most abundant phospholipids in cell membranes. hmdb.ca

Studies have detailed the existence of phosphatidylcholine species containing a docosadienoic acid moiety, such as PC(22:2(13Z,16Z)/18:3(9Z,12Z,15Z)), where it is attached to the glycerol (B35011) backbone. hmdb.ca This incorporation is significant as the fatty acid composition of phospholipids influences the biophysical properties of membranes, including fluidity, thickness, and the function of embedded proteins. The process can be facilitated by enzymatic interesterification, which allows for the targeted placement of VLC-PUFAs like this compound into phospholipid structures. researchgate.net In some cases, the fatty acids of the sponge Polymastia penicillus were found to contain 3,16-docosadienoic acid as part of their phospholipid makeup. nih.gov

Beyond phospholipids, this compound is integrated into other lipid classes. Its activated form, (13Z,16Z)-docosadienoyl-CoA, can be esterified with cholesterol to form cholesterol esters. metabolicatlas.org Cholesterol esters are a storage form of cholesterol found within lipid droplets and in lipoproteins.

Additionally, this compound can be incorporated into triacylglycerols (TAGs), which are the main form of energy storage in eukaryotes. researchgate.net Enzymatic processes can create structured triacylglycerols containing this specific fatty acid. researchgate.net Its presence in animal fats further suggests its natural incorporation into this lipid class. hmdb.ca

Table 1: Integration of this compound into Lipid Structures

| Lipid Class | Specific Example | Metabolic Precursor | Reference |

|---|---|---|---|

| Phospholipids | Phosphatidylcholine (PC) | (13Z,16Z)-docosadienoyl-CoA | hmdb.caresearchgate.net |

| Cholesterol Esters | Cholesterol-ester-13,16-docosa | (13Z,16Z)-docosadienoyl-CoA | metabolicatlas.org |

| Triacylglycerols | Structured Triacylglycerols | (13Z,16Z)-docosadienoyl-CoA | researchgate.net |

Pathways of Beta-Oxidation and Chain Shortening for this compound

This compound, as a very long-chain fatty acid, is primarily catabolized through beta-oxidation within peroxisomes. hmdb.canih.gov This is because the enzymes for the initial oxidation of VLCFAs are located in these organelles, unlike shorter fatty acids which are metabolized in the mitochondria.

The beta-oxidation of this compound would proceed through successive cycles of four key reactions, shortening the carbon chain by two carbons with each cycle to produce acetyl-CoA. However, the presence of cis double bonds at the 13th and 16th carbon positions necessitates the action of auxiliary enzymes to reconfigure the bond structure for the beta-oxidation machinery to proceed. chegg.com

While direct studies on this compound are limited, the metabolism of structurally similar VLCFAs, such as 7,10,13,16-docosatetraenoic acid, provides a well-established model. In that case, peroxisomal beta-oxidation shortens the 22-carbon fatty acid to the 20-carbon arachidonic acid, which can then be further oxidized or esterified into phospholipids. nih.govresearchgate.net This demonstrates that a key outcome of the peroxisomal beta-oxidation of C22 fatty acids is the production of shorter, yet still biologically active, fatty acids. In some instances, the metabolism of VLCFAs can be complex, involving initial elongation followed by desaturation and subsequent beta-oxidation to yield the final product. nih.gov For metabolites of this compound, such as its epoxy derivatives, beta-oxidation can become a dominant metabolic pathway in the absence of other processing enzymes. nih.gov

Enzymatic Transformations and Formation of Bioactive Metabolites

In addition to structural roles and catabolism for energy, this compound serves as a substrate for various oxygenating enzymes, leading to the formation of a class of signaling molecules known as oxylipins. nih.govresearchgate.net These metabolites, collectively referred to as docosanoids when derived from C22 fatty acids, are involved in regulating a wide array of physiological processes. wikipedia.org

Cytochrome P450 (CYP) enzymes are a major pathway for the metabolism of polyunsaturated fatty acids. nih.govmdpi.com These enzymes can catalyze two main types of reactions: epoxidation, which adds an oxygen atom across a double bond to form an epoxide, and hydroxylation, which adds a hydroxyl group to the fatty acid chain. mdpi.com While direct epoxidation or hydroxylation of this compound by CYPs has not been specifically detailed, the metabolism of other C22 PUFAs like docosahexaenoic acid (DHA) to form epoxydocosapentaenoic acids (EDPs) and various hydroxyeicosatetraenoic acids (HETEs) is well-documented. nih.gov This provides a strong basis to infer that this compound is also a substrate for these transformations, likely yielding epoxide and hydroxylated derivatives. researchgate.net

Peroxygenases represent another class of enzymes capable of oxidizing fatty acids. Fungal peroxygenases, for instance, have been shown to catalyze the highly regioselective epoxidation of various n-3 and n-6 polyunsaturated fatty acids, often targeting the double bond closest to the methyl (omega) end of the molecule. mdpi.comresearchgate.net Plant peroxygenases can also produce epoxides from unsaturated fatty acids. researchgate.net These enzymatic reactions are capable of producing specific stereoisomers of the resulting epoxy fatty acids, which can have distinct biological activities. researchgate.net

Enzymatic oxidation of this compound by lipoxygenase (LOX) enzymes is a key pathway for the generation of bioactive oxylipins. nih.gov LOX enzymes introduce an oxygen molecule to form a hydroperoxy fatty acid, which is then typically reduced to a more stable hydroxy fatty acid. The specific position of the hydroxyl group depends on the LOX isozyme involved.

The broader family of docosanoids, derived from various C22 fatty acids, includes a diverse array of potent signaling molecules such as resolvins, protectins, and maresins. wikipedia.org These oxylipins are known for their roles in the resolution of inflammation. While the specific resolvins or protectins derived from this compound have yet to be fully characterized, its structural similarity to other C22 precursors like DHA and DPA suggests it is a likely candidate for forming analogous bioactive metabolites. wikipedia.orgnih.gov Furthermore, there is evidence that this compound itself can act as a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the production of another class of oxylipins, the prostaglandins (B1171923). ajtr.org This indicates a complex interplay between this fatty acid and the broader oxylipin signaling network.

Table 2: Potential Bioactive Metabolites from this compound

| Metabolite Class | Forming Enzyme Family | Potential Products | Reference |

|---|---|---|---|

| Hydroxy-fatty acids | Lipoxygenase (LOX) | Hydroxydocosadienoic acids | nih.gov |

| Epoxy-fatty acids | Cytochrome P450 (CYP), Peroxygenase | Epoxydocosamonoenoic acids | mdpi.commdpi.comresearchgate.net |

| Hydroxy-fatty acids | Cytochrome P450 (CYP) | Hydroxydocosadienoic acids | nih.govmdpi.com |

| Other Docosanoids | Various (LOX, COX, CYP) | Potential resolvins, protectins, maresins | wikipedia.org |

Molecular Mechanisms and Biological Roles of Docosa 13,16 Dienoic Acid

Interaction with G-Protein Coupled Receptors (GPCRs)

Docosa-13,16-dienoic acid, a naturally occurring polyunsaturated fatty acid (PUFA), functions as a signaling molecule by interacting with specific G-protein coupled receptors (GPCRs). apexbt.com These receptors are integral membrane proteins that play a crucial role in transducing extracellular signals into intracellular responses, thereby regulating a myriad of physiological processes. frontiersin.orgmdpi.com The interaction of fatty acids like this compound with GPCRs is a key mechanism by which dietary lipids influence cellular function and energy homeostasis. apexbt.comglpbio.com

This compound is an identified agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G-protein coupled receptor 120 (GPR120). apexbt.comd-nb.infocaymanchem.commedchemexpress.com FFAR4 is a receptor for medium and long-chain fatty acids, particularly unsaturated ones. frontiersin.orgwikipedia.org As an agonist, this compound binds to and activates FFAR4, initiating downstream signaling cascades. apexbt.comglpbio.commedchemexpress.com This receptor is expressed in various tissues, including taste buds, the gastrointestinal tract, adipose tissue, and immune cells like macrophages, highlighting its importance in metabolism and inflammation. mdpi.comwikipedia.org The activation of FFAR4 by fatty acids is involved in diverse physiological processes, including the release of gut peptides, anti-inflammatory responses, and insulin (B600854) sensitization. apexbt.comglpbio.com

Activation of FFAR4/GPR120 by agonists like this compound can trigger several intracellular signaling pathways. One of the key anti-inflammatory mechanisms involves the recruitment of β-arrestin 2 (β-arr2) upon receptor activation. The internalized GPR120–β-arr2 complex interacts with TAK1 binding protein 1 (TAB1), which prevents the activation of the pro-inflammatory IKK-β/NF-κB pathway. frontiersin.orgnih.gov This sequestration of TAB1 effectively halts the downstream transcriptional inflammatory response. nih.gov

In other contexts, FFAR4/GPR120 activation can stimulate pathways involving mitogen-activated protein kinases (MAPKs). For instance, studies with the omega-3 fatty acid docosahexaenoic acid (DHA) have shown that GPR120 activation in immune cells can proceed through a GPR120-C-Raf-MAPKs-nuclear factor κB (NF-κB) p65 pathway. nih.gov GPR120 signaling can also lead to the potentiation of insulin and glucagon (B607659) secretion, a process linked to changes in intracellular calcium and cyclic AMP (cAMP) levels in pancreatic islet cells. biorxiv.org

Modulation of Cellular Signaling Pathways

This compound has a significant and direct impact on the secretion of ghrelin, a key appetite-regulating hormone produced primarily in the stomach. physiology.org Research using a pure population of isolated gastric ghrelin-expressing cells from mice demonstrated that this compound strongly inhibits ghrelin secretion. apexbt.comcaymanchem.comphysiology.orgbertin-bioreagent.com This inhibitory effect is mediated through its agonistic activity on the FFAR4/GPR120 receptor, which is highly expressed on these ghrelin-producing cells. physiology.orgresearchgate.net The postprandial (after a meal) suppression of ghrelin is a critical part of metabolic regulation, and this research suggests that long-chain fatty acids in the stomach can directly act on ghrelin cells to inhibit the hormone's release. physiology.org This finding points to a potential role for this compound in the regulation of food intake and energy balance. d-nb.info

| Model System | Compound Tested | Key Finding | Receptor Implicated | Reference |

|---|---|---|---|---|

| Isolated gastric ghrelin-expressing GFP (Ghr-GFP) cells from mice | This compound | Significantly suppressed ghrelin secretion | FFAR4/GPR120 | physiology.orgresearchgate.net |

This compound exhibits notable anti-inflammatory properties through its ability to inhibit pro-inflammatory enzymes. researchgate.net Specifically, it has been shown to possess high inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.net These enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, which are key mediators of inflammation and pain. up.ac.zaacademicjournals.org The inhibition of COX enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net The ability of this compound to block both COX-1 and COX-2 suggests it can exert significant anti-inflammatory effects. researchgate.net

| Compound | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| cis-13,16-Docosadienoic acid | Cyclooxygenase-1 (COX-1) | High inhibitory activity observed at 100 µg/mL | researchgate.net |

| Cyclooxygenase-2 (COX-2) | High inhibitory activity observed at 100 µg/mL | researchgate.net |

Roles in Cellular Homeostasis and Stress Response

This compound is involved in maintaining cellular homeostasis, particularly lipid homeostasis, and its levels can be modulated in response to cellular stress. acs.orgresearchgate.net Studies on Atlantic salmon hepatocytes exposed to the chemical stressor perfluorooctane (B1214571) sulfonamide (PFOSA) showed a significant decrease in the levels of cis-13,16-docosadienoic acid. acs.orgresearchgate.net This response was part of a broader disruption of the cellular fatty acid composition and an induction of oxidative stress response genes, indicating that the regulation of this specific fatty acid is linked to the cell's ability to manage chemical stress and maintain oxidative balance. acs.orgresearchgate.net The activation of its receptor, FFAR4/GPR120, is also known to be a crucial element in regulating whole-body energy homeostasis. frontiersin.org The modulation of this compound levels under stress suggests its participation in the complex networks that cells use to adapt to and counteract adverse environmental conditions. acs.orgresearchgate.net

Antioxidant Activity of this compound and its Derivatives

This compound has demonstrated notable antioxidant properties in various scientific investigations. chembk.comnih.gov A study that assayed a range of unsaturated fatty acids found that cis-13,16-docosadienoic acid exhibited good antioxidant activity when tested at a concentration of 60 µg/mL. nih.govresearchgate.net In a comparative study with docosahexaenoic acid (DHA), docosadienoic acid (DDA) was shown to possess comparable or even superior antioxidant effects against human breast cancer cell lines. researchgate.net

Lipid extracts from certain plants containing this compound as a minor component have also been evaluated for their antioxidant potential. For instance, an extract from Mercurialis annua L., which contains cis-13,16-docosadienoic acid (2.23% of total fatty acids), showed significant in-vitro antioxidant activity in DPPH radical scavenging and β-carotene bleaching assays. bibliotekanauki.pl Similarly, a lipid fraction of Jordanian propolis, containing 1.0% cis-13,16-docosadienoic acid, demonstrated radical scavenging activity. mdpi.com

| Compound/Extract | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| cis-13,16-Docosadienoic acid | General antioxidant assay | Showed good antioxidant activity at 60 µg/mL. | nih.govresearchgate.net |

| Docosadienoic acid (DDA) | Human breast cancer cells (SK-BR-3, MDA-MB-231) | Exhibited comparable or better antioxidant effects than DHA. | researchgate.net |

| Mercurialis annua L. lipid extract (containing 2.23% cis-13,16-docosadienoic acid) | DPPH radical scavenging, β-carotene bleaching | The extract produced significant antioxidant activity. | bibliotekanauki.pl |

Anti-inflammatory Actions and Immunomodulation at the Molecular Level

This compound is reported to have anti-inflammatory and immunomodulatory activities. chembk.com Its anti-inflammatory function is partly attributed to its ability to inhibit cyclooxygenase (COX) enzymes. nih.govajtr.org Research has identified cis-13,16-docosadienoic acid as a potent inhibitor of both COX-1 and COX-2 enzymes, which are responsible for inflammation and pain. nih.govresearchgate.netajtr.org

Further studies have shown that docosadienoic acid (DDA) exerts strong anti-inflammatory effects in human macrophages by reducing the protein expression levels of several pro-inflammatory cytokines. researchgate.net These include interleukin-1β (IL-1β), interleukin-6 (IL-6), interferon γ (IFN-γ), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor α (TNF-α). researchgate.net This downregulation of key inflammatory mediators highlights its potential to modulate the immune response at a molecular level. researchgate.netsemanticscholar.org

| Mechanism | Target | Observed Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase-I (COX-1) | Potent inhibitory activity. | nih.govajtr.org |

| Cyclooxygenase-II (COX-II) | Potent inhibitory activity. | nih.govajtr.org | |

| Cytokine Modulation | Interleukin-1β (IL-1β) | Lowered protein expression. | researchgate.net |

| Interleukin-6 (IL-6) | Lowered protein expression. | researchgate.net | |

| Interferon γ (IFN-γ) | Lowered protein expression. | researchgate.net | |

| Monocyte chemoattractant protein-1 (MCP-1) | Lowered protein expression. | researchgate.net | |

| Tumor necrosis factor α (TNF-α) | Lowered protein expression. | researchgate.net |

Neurobiochemical Contributions of this compound

The presence and role of fatty acids in the central nervous system are critical for its structure and function. mdpi.comlipotype.com this compound has been identified in neural tissues, suggesting it may have specific neurobiochemical contributions. ajtr.org

Lipidomic Analysis of this compound in Neural Tissues (e.g., post-mortem brain tissue)

A comprehensive lipidomic analysis using gas chromatography-mass spectrometry (GC-MS) on post-mortem human brain tissue has provided significant insights into the fatty acid composition in neurodegenerative diseases. ajtr.org In a study comparing the neocortical tissue (Brodmann area 7) from late-stage Alzheimer's disease (AD) patients with age-matched controls, wide-ranging elevations in fatty acid concentrations were observed in the AD brain tissue. ajtr.org

Among the 24 fatty acids detected, cis-13,16-docosadienoic acid showed the most substantial and statistically significant increase. ajtr.org Its concentration was elevated by 170% in the brain tissue of AD patients compared to the control group. ajtr.org This marked increase suggests a potential role or response of this fatty acid in the pathophysiology of Alzheimer's disease. ajtr.org

| Brain Region | Condition | Percentage Increase Compared to Control | Reference |

|---|---|---|---|

| Neocortex (Brodmann area 7) | Late-Stage Alzheimer's Disease | 170% | ajtr.org |

Mechanistic Studies on Neuroprotective Potential and Inflammatory Modulation within Neural Systems

The significant elevation of cis-13,16-docosadienoic acid in the brains of Alzheimer's patients has led to hypotheses about its neuroprotective potential. ajtr.org It is suggested that the increased levels could be part of an endogenous anti-inflammatory response to the neuroinflammation characteristic of AD. ajtr.orgfrontiersin.org

The primary proposed mechanism for this neuroprotective action is the potent inhibition of COX enzymes. ajtr.org By blocking COX-1 and COX-2, cis-13,16-docosadienoic acid could reduce the synthesis of pro-inflammatory eicosanoids in the brain, thereby mitigating the severity of inflammation associated with AD. ajtr.org This supports the idea that the fatty acid may play a role in modulating inflammatory processes within the central nervous system. ajtr.orgnih.gov

Antimicrobial Properties of this compound

This compound has been identified as a component of various natural extracts that exhibit antimicrobial activity. cabidigitallibrary.orgipb.pt Research has shown its presence in plant-based oils and its potential contribution to their antibacterial effects. cabidigitallibrary.org

A study analyzing the fatty acid composition of clove (Syzygium aromaticum) and carrot (Daucus carota) identified cis-13,16-docosadienoic acid as one of the dominant fatty acids in clove flower. cabidigitallibrary.org The extracts were tested for antibacterial activity against Escherichia coli and Staphylococcus aureus, with clove extract demonstrating effectiveness, particularly against the Gram-positive S. aureus. cabidigitallibrary.org Another investigation found docosadienoic acid in linseed and luffa seed oils, which showed high bactericidal and growth-inhibitory effects against Staphylococcus aureus and Micrococcus flavus. ipb.pt The antibacterial action of long-chain unsaturated fatty acids is a known phenomenon, though their precise molecular targets are still under investigation. cabidigitallibrary.org

| Source Containing the Acid | Bacterial Strain Tested | Observed Effect | Reference |

|---|---|---|---|

| Clove (Syzygium aromaticum) flower | Escherichia coli, Staphylococcus aureus | Clove extract showed inhibitory activity, especially against S. aureus. | cabidigitallibrary.org |

| Linseed oil, Luffa oil | Staphylococcus aureus, Micrococcus flavus | Oils exhibited high bactericidal and growth inhibitory effects. | ipb.pt |

Analytical Methodologies for Docosa 13,16 Dienoic Acid Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of lipid analysis, enabling the separation of individual fatty acids from complex mixtures before their detection and quantification. The choice between gas and liquid chromatography depends on the specific research question, sample matrix, and required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMES)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used method for the analysis of fatty acids. acs.org To make them suitable for GC analysis, fatty acids like Docosa-13,16-dienoic acid must first be converted into their more volatile and less polar fatty acid methyl esters (FAMEs) through a derivatization process called transesterification. nih.gov This process typically involves refluxing the lipid extract with methanolic sodium hydroxide, followed by esterification using a reagent like boron trifluoride in methanol (B129727). creative-proteomics.com

The resulting FAMEs are then separated on a capillary GC column. The choice of stationary phase is critical for resolving complex mixtures of fatty acids, especially for separating positional and geometric isomers of polyunsaturated fatty acids. creative-proteomics.com Highly polar cyanopropyl-based stationary phases are frequently employed for this purpose. nih.govgoogle.com For instance, a 70% cyanopropyl polysilphenylene siloxane column has been used to achieve full resolution of individual fatty acids, including their cis/trans isomers. google.com

Once separated by the GC, the FAMEs enter the mass spectrometer, which ionizes the molecules (typically through electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum for the methyl ester of cis-13,16-docosadienoic acid (C₂₃H₄₂O₂) shows a molecular ion peak corresponding to its molecular weight of approximately 350.58 g/mol . semanticscholar.orgnist.gov The fragmentation pattern observed in the mass spectrum provides structural information that confirms the identity of the fatty acid. For enhanced sensitivity, especially for low-abundance fatty acids, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. acs.org

| Parameter | Description | Common Conditions/Materials |

|---|---|---|

| Derivatization | Conversion of fatty acids to FAMEs to increase volatility. | Methanolic sodium hydroxide; Boron trifluoride in methanol. creative-proteomics.com |

| GC Column Type | Capillary columns with polar stationary phases are used to separate isomers. | Biscyanopropyl, Carbowax-type, or high-percentage cyanopropyl phases (e.g., Rt-2560, TR-FAME). creative-proteomics.comgoogle.com |

| Ionization Mode | Standard method for generating reproducible mass spectra. | Electron Ionization (EI). nist.gov |

| Detection Mode | Full scan for identification or SIM for sensitive quantification. | Full Scan or Selected Ion Monitoring (SIM). acs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography-mass spectrometry (LC-MS) provides a powerful alternative to GC-MS, particularly for the analysis of very-long-chain fatty acids (VLCFAs) which can be prone to fragmentation in GC-MS systems. creative-proteomics.com LC-MS can analyze fatty acids in their native, underivatized form, simplifying sample preparation. lipotype.com

Separation is typically achieved using reversed-phase chromatography, with C8 or C18 columns being common choices. creative-proteomics.comnih.gov The mobile phase often consists of a gradient of water and an organic solvent like methanol or acetonitrile, sometimes with an ion-pairing agent to improve chromatographic performance. creative-proteomics.com

For detection, electrospray ionization (ESI) is the most common technique, which is a soft ionization method that keeps the parent molecule intact. Fatty acids are often analyzed in negative ESI mode, which readily forms the [M-H]⁻ ion. lipotype.com Tandem mass spectrometry (LC-MS/MS) is frequently used for quantification, offering high selectivity and sensitivity. nih.govnih.gov In this approach, the precursor ion (e.g., the [M-H]⁻ of this compound) is selected and fragmented, and a specific product ion is monitored. This technique, known as multiple reaction monitoring (MRM), is crucial for accurately quantifying low-level analytes in complex biological samples like plasma. nih.gov While often performed without derivatization, chemical derivatization can be employed in LC-MS to enhance ionization efficiency and sensitivity when needed. lipotype.comcreative-proteomics.com

| Parameter | Description | Common Conditions/Materials |

|---|---|---|

| Chromatography | Separation based on hydrophobicity. | Reversed-phase with C8 or C18 columns. creative-proteomics.comnih.gov |

| Ionization Mode | Soft ionization suitable for native fatty acids. | Electrospray Ionization (ESI), typically in negative mode. lipotype.com |

| Detection Mode | Highly selective and sensitive quantification. | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). nih.gov |

| Derivatization | Optional step to improve sensitivity. | Often analyzed underivatized, but derivatization is possible. lipotype.comcreative-proteomics.com |

Advanced Spectroscopic and Spectrometric Characterization Methods

Beyond standard chromatographic profiling, advanced spectroscopic and spectrometric methods are employed for unambiguous structural elucidation of fatty acids like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. nih.gov ¹H-NMR spectroscopy provides information about the different types of protons in the molecule. For an unsaturated fatty acid, characteristic signals include those from olefinic protons (on the double bonds), allylic protons (adjacent to the double bonds), and the terminal methyl group. magritek.com ¹³C-NMR spectroscopy provides information on the carbon skeleton of the fatty acid, with distinct chemical shifts for the carboxyl carbon, the sp²-hybridized carbons of the double bonds, and the various sp³-hybridized carbons along the aliphatic chain. nih.govaocs.org While NMR has lower sensitivity compared to mass spectrometry, it is unparalleled for determining the precise location and geometry (cis/trans) of double bonds without the need for chemical standards. nih.gov

Tandem mass spectrometry (MS/MS) of the molecular ion generated by electron ionization can also provide detailed structural information. nih.gov Collisional dissociation of the FAME molecular ion generates a series of fragment ions. The resulting fragmentation pattern is highly characteristic and can be used to pinpoint features such as the location of double bonds or branch points within the fatty acid chain, providing a higher degree of confidence in structural assignments compared to a standard EI mass spectrum alone. nih.gov

Challenges and Innovations in this compound Lipidomics

The comprehensive analysis of this compound within the context of the entire lipidome presents several challenges. Lipidomics, the large-scale study of lipids, must contend with the immense diversity and complexity of lipid species in any biological sample. acs.org

A primary challenge is the separation and identification of isomers. This compound has numerous positional and geometric (cis/trans) isomers, which can be difficult to resolve chromatographically and may have very similar mass spectra. mdpi.com This can lead to misidentification if relying solely on mass-to-charge ratio and retention time without careful validation. Another significant issue is the wide dynamic range of lipid concentrations, where a rare fatty acid like this compound may be present at much lower levels than common fatty acids, making its detection and quantification difficult.

Reproducibility is a major hurdle in lipidomics research. nih.gov Inter-laboratory studies have shown significant variability in the quantification of fatty acids, highlighting the need for standardized protocols and the use of control materials. acs.orgnih.gov Furthermore, the choice of lipidomics software and databases (e.g., LIPID MAPS, MS-DIAL) can lead to inconsistencies in lipid identification, even when analyzing identical datasets. nih.govmetwarebio.comnih.gov Different software platforms may use different algorithms and libraries, resulting in a low overlap of identified lipids and posing a clear challenge for data validation and comparison across studies. nih.gov

Innovations in the field aim to address these challenges. The development of advanced GC columns with novel stationary phases, such as those based on ionic liquids, has shown improved separation of geometric fatty acid isomers. mdpi.com In mass spectrometry, ion mobility spectrometry (IMS) is an emerging technique that separates ions based on their size, shape, and charge. nih.gov When coupled with MS, IMS can help distinguish between isobaric lipids (lipids with the same mass), including structural isomers, providing an additional dimension of separation and improving identification confidence. nih.gov The development of standardized analytical platforms and harmonized protocols is also a key innovation aimed at improving the reproducibility and reliability of lipidomics data across different laboratories. acs.org

Synthetic Chemistry and Analog Development of Docosa 13,16 Dienoic Acid

Chemical Synthesis Approaches for Docosa-13,16-dienoic Acid and its Isomers

The chemical synthesis of specific polyunsaturated fatty acids (PUFAs) like this compound and its isomers involves multi-step processes that allow for precise control over the carbon chain length and the position and stereochemistry (cis or trans) of the double bonds. While specific documented syntheses for this compound are not extensively detailed in common literature, general strategies for PUFA synthesis are well-established and applicable.

A common strategy involves the coupling of smaller, functionalized building blocks. For instance, a synthetic route could employ the coupling of a propargyl bromide derivative with a terminal alkyne, followed by partial hydrogenation of the resulting polyyne to form the desired cis-double bonds.

Key steps in a generalized synthetic approach often include:

Carbon Chain Elongation: Building the 22-carbon backbone through coupling reactions (e.g., Grignard reactions, Wittig reactions).

Introduction of Unsaturation: Creating triple bonds (alkynes) which are then selectively reduced to cis-double bonds (alkenes). This is commonly achieved using catalysts like Lindlar's catalyst.

Functional Group Manipulation: The synthesis typically concludes with the hydrolysis of a terminal nitrile or ester group to yield the final carboxylic acid. uni-koeln.de

Purification of intermediates and the final product is critical and often accomplished using techniques such as low-temperature crystallization and preparative high-performance liquid chromatography (HPLC). Analytical methods like gas-liquid chromatography (GLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized acid and its isomers. uni-koeln.de

Enzymatic Synthesis of this compound Derivatives and Analogues

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high specificity and milder reaction conditions. Enzymes, particularly lipases and lipoxygenases, are utilized to produce derivatives and analogues of fatty acids.

A combinatorial approach using both enzymatic and chemical reactions can be employed to generate novel lipid mediators. d-nb.info For example, a lipoxygenase (LOX) enzyme could be used to introduce a hydroperoxy group onto the fatty acid backbone. This intermediate can then be chemically reduced (e.g., using sodium borohydride) to a hydroxyl derivative or further modified to create other complex structures like resolvins and protectins. d-nb.info

Synthesis of Methyl Esters and Other Simple Derivatives

Methyl esters are common derivatives of fatty acids, often synthesized for analytical purposes (e.g., gas chromatography) or as intermediates for further reactions. The methyl ester of this compound, specifically (13Z,16Z)-Methyl docosa-13,16-dienoate, is a well-characterized derivative. vulcanchem.comsigmaaldrich.com

Synthesis is typically achieved through esterification of the carboxylic acid with methanol (B129727), often in the presence of an acid catalyst like hydrochloric acid (HCl). This reaction is straightforward and generally high-yielding. Other simple derivatives, such as amides (e.g., 13,16-Docosadienamide), can also be synthesized from the carboxylic acid or its ester. nih.gov

Table 1: Properties of cis-13,16-Docosadienoic Acid Methyl Ester

| Property | Value |

|---|---|

| Molecular Formula | C23H42O2 vulcanchem.com |

| Molecular Weight | 350.6 g/mol vulcanchem.com |

| CAS Number | 61012-47-3 sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Storage Temperature | -20°C sigmaaldrich.com |

Biosynthesis of Complex Lipids Containing this compound

In biological systems, fatty acids are incorporated into complex lipids, such as triglycerides and phospholipids (B1166683), which are essential components of cell membranes and energy storage molecules. The biosynthesis of these complex lipids follows conserved pathways.

The process begins with the activation of the fatty acid. This compound is first converted to its coenzyme A thioester, docosa-13,16-dienoyl-CoA. This activation "charges" the fatty acid for subsequent reactions. The activated fatty acyl-CoA can then be esterified to a glycerol-3-phosphate backbone by acyltransferase enzymes. nih.gov

Step-by-step incorporation into a phospholipid like phosphatidylcholine involves:

Activation: this compound + ATP + CoA → Docosa-13,16-dienoyl-CoA.

First Acylation: Glycerol-3-phosphate + Acyl-CoA → Lysophosphatidic acid.

Second Acylation: Lysophosphatidic acid + Docosa-13,16-dienoyl-CoA → Phosphatidic acid.

Head Group Attachment: Phosphatidic acid is converted to diacylglycerol, which then reacts with an activated head group (like CDP-choline) to form the final phospholipid. youtube.com

This process ensures that specific fatty acids, like this compound, are correctly placed within the structure of complex lipids to fulfill their designated biological roles.

Structure-Activity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For fatty acids and their derivatives, these studies investigate how modifications to the molecule's structure affect its function, for example, its ability to bind to a receptor or inhibit an enzyme. While specific SAR studies on this compound are not widely published, general principles can be applied.

Key structural features of this compound that can be modified to create analogues for SAR studies include:

Chain Length: Increasing or decreasing the number of carbons in the aliphatic tail.

Degree and Position of Unsaturation: Altering the number or location of the double bonds.

Stereochemistry: Changing the configuration of the double bonds from cis (Z) to trans (E).

Head Group: Modifying the terminal carboxylic acid to an ester, amide, alcohol, or other functional group. nih.gov

For instance, studies on other fatty acids have shown that the precise stereochemistry and position of hydroxyl groups or double bonds are critical for their activity as signaling molecules. wikipedia.org Similarly, the presence of a terminal triple bond in some fatty acid analogues has been shown to be critical for their ability to suppress mitochondrial fatty acid oxidation. nih.gov An SAR study on this compound analogues would systematically make these types of modifications and test the resulting compounds in relevant biological assays to determine which structural components are essential for its activity.

Table 2: Hypothetical SAR Modifications for this compound Analogues

| Structural Modification | Potential Impact on Activity | Rationale |

|---|---|---|

| Chain Length Reduction/Extension | Altered receptor binding affinity or metabolic stability. | The length of the fatty acid tail often dictates how it fits into the binding pocket of a protein. |

| Shifting Double Bond Positions | Change in molecular shape, affecting interaction with enzymes or receptors. | The geometry conferred by double bonds is often critical for precise molecular recognition. |

| Conversion to Trans Isomers | Significant loss or change in biological activity. | Most naturally occurring PUFAs are in the cis configuration; enzymes are often highly stereospecific. |

| Modification of Carboxylic Acid Head Group | Changes in solubility, cell permeability, and receptor interaction. | The polar head group is a key site for interaction and can influence the compound's pharmacokinetic properties. |

Future Directions and Emerging Research Avenues for Docosa 13,16 Dienoic Acid

Untangling Novel Biological Functions and Molecular Targets

The biological significance of Docosa-13,16-dienoic acid is currently a black box. However, the known functions of other VLCFAs provide a roadmap for future investigations. Very long-chain polyunsaturated fatty acids are essential components of cell membranes and act as precursors for bioactive compounds that regulate crucial physiological processes. nih.gov An imbalance in these fatty acids can lead to various health issues, including immunological disorders and neurological conditions. nih.gov

Future research should aim to elucidate whether this compound shares these roles. Key research questions include:

Membrane Integration and Function: Does this compound incorporate into cellular membranes, and if so, how does it influence membrane fluidity, permeability, and the function of membrane-bound proteins?

Precursor to Bioactive Metabolites: Is this compound a substrate for enzymes such as cyclooxygenases, lipoxygenases, or cytochrome P450s, leading to the formation of novel signaling molecules like eicosanoids or docosanoids?

Receptor Interactions: Does this fatty acid interact with specific cellular receptors, such as G-protein coupled receptors or nuclear receptors, to modulate gene expression and cellular signaling pathways?

Answering these questions will require sophisticated cell-based assays and animal models to systematically explore the physiological and pathophysiological roles of this compound.

Table 1: Potential Biological Functions of this compound for Future Investigation

| Potential Function | Rationale based on other VLCFAs | Key Research Questions |

| Cell Membrane Component | VLC-PUFAs are integral to membrane structure. nih.gov | Does it alter membrane fluidity and protein function? |

| Signaling Molecule Precursor | Omega-3 and omega-6 fatty acids are precursors to eicosanoids. nih.gov | Is it metabolized to novel bioactive lipids? |

| Gene Regulation | PUFAs can regulate gene expression via transcription factors. oregonstate.edu | Does it bind to and activate nuclear receptors like PPARs? |

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

The natural sources of this compound are not well-defined, hindering its isolation and study. Metabolic engineering offers a promising avenue for its sustainable production. The biosynthesis of VLC-PUFAs typically involves a series of elongation and desaturation steps from precursor fatty acids like linoleic acid or α-linolenic acid. nih.govnih.gov

Future research in this area should focus on:

Pathway Elucidation: Identifying the specific elongase and desaturase enzymes responsible for the synthesis of this compound. This may involve genomic and transcriptomic analysis of organisms that naturally produce this fatty acid.

Heterologous Expression: Engineering microbial or plant-based systems to express the identified biosynthetic genes. This could enable the large-scale, cost-effective production of high-purity this compound. For instance, the successful engineering of Brassica carinata to produce docosatrienoic acid provides a template for such efforts. nih.gov

Optimization of Production: Fine-tuning the engineered pathways to maximize yield and minimize the production of unwanted byproducts. This could involve optimizing substrate availability and the expression levels of the biosynthetic enzymes.

Table 2: Key Enzymes in Potential Biosynthetic Pathways for this compound

| Enzyme Class | Function in VLC-PUFA Synthesis | Relevance to this compound |

| Fatty Acid Elongase (ELOVL) | Extends the carbon chain of fatty acids. | A specific ELOVL is likely required to produce the C22 backbone. |

| Fatty Acid Desaturase (FADS) | Introduces double bonds at specific positions. | Desaturases are needed to create the double bonds at the 13th and 16th carbons. |

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate detection and quantification of this compound in complex biological samples is crucial for understanding its distribution, metabolism, and function. While methods for analyzing VLCFAs exist, they can be laborious. nih.gov

Future advancements in analytical chemistry will be pivotal. Key areas for development include:

High-Throughput Mass Spectrometry: Developing rapid and sensitive methods using techniques like electrospray ionization mass spectrometry (ESI-MS) for high-throughput screening of this compound in large cohorts. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS): Optimizing existing GC/MS protocols for the specific and sensitive quantification of this fatty acid in various biological matrices, such as plasma and tissues. nih.gov

Lipidomics Platforms: Integrating the analysis of this compound into comprehensive lipidomics platforms to simultaneously profile a wide range of lipids. This will provide a more holistic view of its interactions with other lipid species and metabolic pathways.

Stable Isotope Labeling: Utilizing stable isotope-labeled this compound as an internal standard for accurate quantification and as a tracer to follow its metabolic fate in vivo.

Table 3: Comparison of Analytical Techniques for this compound Profiling

| Technique | Advantages | Challenges for this compound |

| GC/MS | High resolution and established for fatty acid analysis. nih.gov | Requires derivatization, which can be time-consuming. |

| ESI-MS | Rapid and high-throughput capabilities. nih.gov | Potential for ion suppression from complex matrices. |

| Lipidomics | Comprehensive profiling of multiple lipid species. | Requires sophisticated data analysis and bioinformatics. |

Exploration of this compound in Exposome Research and Environmental Interactions

A significant finding is the identification of 13,16-Docosadienoic acid in human blood, where it is considered part of the human exposome. The exposome encompasses the totality of environmental exposures from conception onwards. nih.gov This suggests that this compound may not be a naturally occurring metabolite in humans but rather originates from external sources.

This opens up a new and exciting avenue of research focused on:

Identifying Exposure Sources: Determining the environmental or dietary sources of this compound. This could involve analyzing food products, environmental samples, and industrial materials.

Biomarker of Exposure: Investigating the potential of this compound as a biomarker for exposure to specific environmental factors.

Health Implications of Exposure: Studying the correlation between the levels of this compound in the body and various health outcomes. This could provide insights into how environmental exposures influence human health and disease. nih.gov

Metabolic Fate of Exogenous this compound: Elucidating how the human body metabolizes and eliminates this fatty acid, and whether it or its metabolites accumulate in certain tissues.

The study of this compound within the context of the exposome has the potential to reveal novel links between our environment and our health.

Q & A

Q. What are the standard analytical methods for characterizing the purity and structure of Docosa-13,16-dienoic acid in laboratory settings?

To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying fatty acid methyl esters (FAMEs) derived from the compound.

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm double-bond positions at C13 and C15.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups like carboxylic acids.

- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment .

Q. How can researchers safely handle this compound in laboratory experiments?

Refer to safety data sheets (SDS) for protocols:

- Use personal protective equipment (PPE) : nitrile gloves, lab coats, and EN 166-certified safety goggles.

- Ensure ventilation in workspaces to avoid inhalation risks (P304+P340 for respiratory exposure) .

- Store in airtight containers at 2–8°C to prevent oxidation .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

Key challenges include:

- Double-bond isomerization during synthesis. Mitigation: Use low-temperature reactions and inert atmospheres.

- Contamination by byproducts . Mitigation: Optimize reaction stoichiometry and employ purification techniques like column chromatography .

Advanced Research Questions

Q. How can factorial design be applied to optimize experimental conditions for studying this compound’s stability under varying pH and temperature?

A 2³ factorial design (factors: pH, temperature, oxygen exposure) enables systematic optimization:

Q. How should researchers resolve contradictions in published data on the biological activity of this compound?

Follow a systematic review framework :

Data harmonization : Normalize units (e.g., IC50 values) across studies.

Meta-analysis : Use tools like RevMan to assess heterogeneity (I² statistic).

Experimental replication : Validate conflicting results using standardized protocols (e.g., OECD guidelines) .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with lipid membranes?

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model bilayer insertion.

- Density Functional Theory (DFT) : Calculate electronic properties of double bonds.

- QSAR Models : Corrogate structural features with membrane permeability .

Data Management and Reproducibility

Q. How can researchers ensure traceability and reproducibility in studies involving this compound?

- Electronic Lab Notebooks (ELNs) : Record raw data, instrument parameters, and environmental conditions.

- DOIs for datasets : Use repositories like Zenodo to archive spectra and chromatograms .

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

Q. What strategies minimize batch-to-batch variability in this compound synthesis?

- Quality Control (QC) : Implement in-process checks (e.g., TLC for reaction progress).

- Certified Reference Materials (CRMs) : Cross-validate batches against NIST-traceable standards .

Stability and Reactivity

Q. How does the presence of transition metals influence the oxidative stability of this compound?

Design experiments to assess:

- Accelerated oxidation using Fe³⁺/Cu²⁺ catalysts.

- Antioxidant efficacy : Compare natural (e.g., α-tocopherol) vs. synthetic (BHT) inhibitors via peroxide value (PV) assays .

Experimental Design and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.